
1-Cyclopropyl-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3,5-difluorobenzene is an organic compound with the molecular formula C9H8F2 It is characterized by a benzene ring substituted with a cyclopropyl group and two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3,5-difluorobenzene can be synthesized through several methods. One common approach involves the cyclopropanation of 3,5-difluorobenzene using cyclopropyl halides in the presence of a strong base. The reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclopropanation reactions using automated reactors. The process is optimized for efficiency, with precise control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropyl-3,5-difluorobenzene derivatives.
Reduction: Reduction reactions can yield cyclopropyl-3,5-difluorobenzene with different substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-3,5-difluorobenzoic acid, while substitution reactions can produce various halogenated or nitrated derivatives .
Scientific Research Applications
1-Cyclopropyl-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Cyclopropyl-3,5-difluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropyl group and fluorine atoms influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate the mechanisms involved .
Comparison with Similar Compounds
- 1-Cyclopropyl-3,5-dichlorobenzene
- 1-Cyclopropyl-3,5-dibromobenzene
- 1-Cyclopropyl-3,5-dimethylbenzene
Comparison: 1-Cyclopropyl-3,5-difluorobenzene is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to chlorine, bromine, or methyl groups.
Properties
Molecular Formula |
C9H8F2 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1-cyclopropyl-3,5-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |
InChI Key |
WEDDZLSSLUMBNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



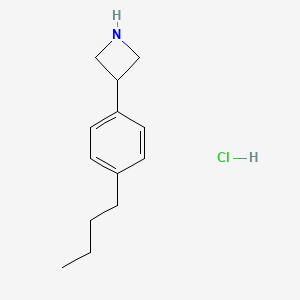
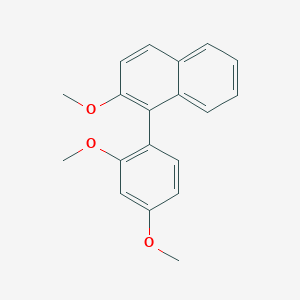
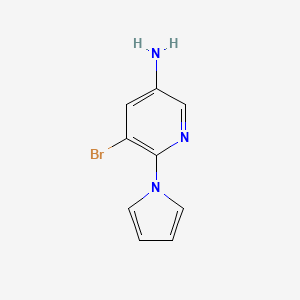
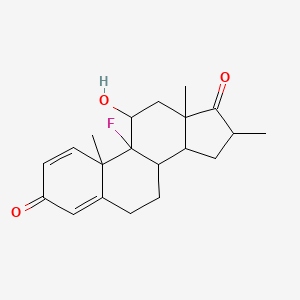

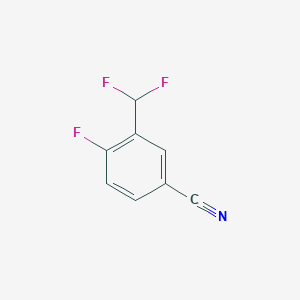



![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)


![5-(Chloromethoxy)benzo[d][1,3]dioxole](/img/structure/B13712294.png)
